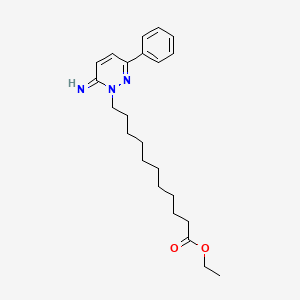
Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate typically involves the condensation of a pyridazine derivative with an appropriate ethyl ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate can be compared with other pyridazine derivatives, such as:
- Ethyl 6-(3-phenylpyridazin-1(6H)-yl)hexanoate
- Ethyl 11-(3-phenylpyridazin-1(6H)-yl)undecanoate
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific imino group and the length of its alkyl chain, which can influence its chemical reactivity and biological properties.
Propiedades
Número CAS |
702683-11-2 |
|---|---|
Fórmula molecular |
C23H33N3O2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl 11-(6-imino-3-phenylpyridazin-1-yl)undecanoate |
InChI |
InChI=1S/C23H33N3O2/c1-2-28-23(27)16-12-7-5-3-4-6-8-13-19-26-22(24)18-17-21(25-26)20-14-10-9-11-15-20/h9-11,14-15,17-18,24H,2-8,12-13,16,19H2,1H3 |
Clave InChI |
INPIQGUFWNNYSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCN1C(=N)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















